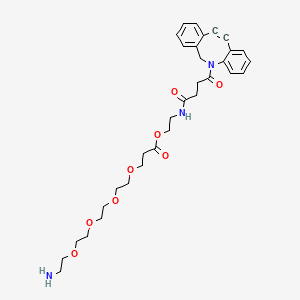

DBCO-C2-PEG4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N3O8/c33-14-17-40-20-22-42-24-23-41-21-19-39-16-13-32(38)43-18-15-34-30(36)11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35/h1-8H,11-25,33H2,(H,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRGWQMNOCGPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOC(=O)CCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Application of DBCO-C2-PEG4-amine in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-C2-PEG4-amine is a bifunctional linker molecule that has become an invaluable tool in the field of bioconjugation and targeted therapeutics. Its unique architecture, featuring a dibenzocyclooctyne (DBCO) group, a short C2 spacer, a hydrophilic tetraethylene glycol (PEG4) chain, and a terminal primary amine, enables a two-step conjugation strategy with high efficiency and specificity. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, with a focus on its role in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker designed for bioorthogonal chemistry, specifically for copper-free click chemistry. The molecule consists of three key components:

-

Dibenzocyclooctyne (DBCO): A highly strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it can proceed within a complex biological environment without interfering with native biochemical processes.[1][2] The reaction is highly efficient and does not require a cytotoxic copper catalyst.[3][4]

-

Primary Amine (-NH2): A versatile functional group that can be readily coupled to carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), or other carbonyl-containing molecules to form stable amide bonds.[5]

-

PEG4 Spacer: A short, hydrophilic polyethylene glycol chain that enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.

This unique combination of functionalities makes this compound a versatile building block for constructing complex biomolecular architectures.

Physicochemical and Reactivity Data

The successful application of this compound in experimental settings relies on a clear understanding of its physical and chemical properties. The following tables summarize key quantitative data for this linker and its reactive moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C32H41N3O8 | |

| Molecular Weight | 595.7 g/mol | |

| Purity | ≥95% | |

| Appearance | Viscous liquid or oil | |

| Solubility | DMSO, DCM, DMF, THF, Chloroform, Acetonitrile | |

| Storage Conditions | -20°C, protect from light |

Table 2: Kinetic Data for SPAAC Reactions with DBCO Derivatives

The rate of the copper-free click reaction is a critical parameter for experimental design. The second-order rate constants (k₂) for the reaction between DBCO derivatives and azides are generally high, leading to rapid conjugation.

| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |

| Sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 1.22 | PBS, HEPES, MES, Borate buffers (pH 5-10), 25-37°C | |

| DBCO-PEG5-trastuzumab and azides | 0.18 - 0.37 | Aqueous buffers | |

| General DBCO derivatives and benzyl azide | ~0.1 - 1.0 | Room temperature, various solvents |

Note: The reaction rate is influenced by factors such as the specific DBCO and azide derivatives used, solvent, pH, and temperature.

Core Applications of this compound

The bifunctional nature of this compound lends itself to a wide range of applications in biomedical research and drug development.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be used as a linker to connect the antibody to the drug. The typical strategy involves:

-

Modifying the antibody with an azide-containing reagent.

-

Conjugating the amine group of this compound to the cytotoxic drug, which often has a carboxylic acid handle.

-

Reacting the azide-modified antibody with the DBCO-functionalized drug via SPAAC to form the final ADC.

The mechanism of action for such an ADC is a multi-step process that leads to targeted cell killing.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is an ideal component for constructing PROTACs, where its two ends can be used to connect the two different ligands.

Other Applications

-

Cell Surface Labeling and Imaging: The bioorthogonal nature of the SPAAC reaction makes this compound suitable for labeling the surface of live cells that have been metabolically engineered to express azide-containing glycans. The amine group can be pre-conjugated to a fluorescent dye or other imaging agent.

-

Immobilization of Biomolecules: Proteins, peptides, or other biomolecules can be immobilized on surfaces (e.g., nanoparticles, microarrays) that have been functionalized with a carboxyl group. The amine end of the linker reacts with the surface, presenting the DBCO group for the subsequent capture of azide-tagged molecules.

Detailed Experimental Protocols

The following protocols provide a general framework for using this compound in a two-step bioconjugation process. Optimization may be required for specific applications.

Protocol 1: Amide Bond Formation with a Carboxylated Molecule

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid, such as a protein or a small molecule drug, using EDC/NHS chemistry.

Materials:

-

Carboxylated molecule (e.g., protein, peptide, or small molecule)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the carboxylated molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in the Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

Add the EDC and NHS solutions to the carboxylated molecule solution. The molar ratio of EDC/NHS to the carboxylated molecule should be optimized, but a starting point of 40:1 for EDC and 20:1 for NHS is recommended.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the activated molecule solution. A 10-20 fold molar excess of the linker over the carboxylated molecule is a common starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes at room temperature.

-

Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

-

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-functionalized molecule from Protocol 1 and an azide-modified biomolecule.

Materials:

-

DBCO-functionalized molecule

-

Azide-modified molecule (e.g., azide-tagged antibody, protein, or small molecule)

-

Reaction Buffer: PBS, pH 7.2-7.5 (must be azide-free)

-

Desalting column or other purification system

Procedure:

-

Preparation of Reactants:

-

Dissolve the DBCO-functionalized molecule and the azide-modified molecule in the Reaction Buffer to their desired concentrations.

-

-

Click Reaction:

-

Combine the DBCO-functionalized molecule and the azide-modified molecule in the Reaction Buffer. A slight molar excess (1.5 to 10-fold) of one component over the other can be used to drive the reaction to completion.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. For some applications, incubation at 37°C for 1-2 hours may be sufficient. The reaction progress can be monitored by analyzing the decrease in the DBCO absorbance at 309 nm.

-

-

Purification:

-

Purify the resulting conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis.

-

-

Characterization:

-

Analyze the final conjugate for purity and identity using methods such as SDS-PAGE, mass spectrometry, and HPLC.

-

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the efficient and specific conjugation of biomolecules through a combination of stable amide bond formation and bioorthogonal copper-free click chemistry. Its favorable properties, including enhanced solubility and biocompatibility conferred by the PEG spacer, make it an essential tool for researchers in drug development, diagnostics, and fundamental biological studies. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the synthesis of advanced bioconjugates such as ADCs and PROTACs, thereby contributing to the advancement of targeted therapies and a deeper understanding of complex biological systems.

References

- 1. DBCO-NHCO-PEG4-amine | PEG linker | CAS# 1255942-08-5 | InvivoChem [invivochem.com]

- 2. DBCO PEG4 Amine | AAT Bioquest [aatbio.com]

- 3. DBCO-PEG4-amine DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. interchim.fr [interchim.fr]

- 5. This compound | BroadPharm [broadpharm.com]

An In-depth Technical Guide to DBCO-C2-PEG4-amine: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-C2-PEG4-amine, a heterobifunctional linker critical in the field of bioconjugation. This document details its chemical characteristics, provides structured data for key properties, and outlines detailed experimental protocols for its use in creating stable bioconjugates for research, diagnostics, and therapeutic development.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent linkage of molecules. It features three key components:

-

Dibenzocyclooctyne (DBCO) group: A strained alkyne that is highly reactive towards azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

-

Primary Amine (-NH2) group: A nucleophilic group that readily reacts with electrophiles such as carboxylic acids (in the presence of activators) or activated esters (e.g., N-hydroxysuccinimide or NHS esters) to form stable amide bonds.[3][4]

-

Polyethylene Glycol (PEG4) spacer: A short, hydrophilic four-unit PEG chain that enhances the solubility of the linker and the resulting conjugate in aqueous media.[4] The PEG spacer also provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance and maintain their biological activity.

This unique combination of reactive groups makes this compound an ideal linker for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These values are compiled from various commercial suppliers and should be considered as typical.

Table 1: General Properties

| Property | Value | References |

| Molecular Formula | C32H41N3O8 | |

| Molecular Weight | 595.69 g/mol | |

| Purity | ≥95% | |

| Appearance | Light yellow oil or solid | |

| CAS Number | 2055198-05-3 |

Table 2: Solubility and Storage

| Property | Details | References |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, Acetonitrile | |

| Storage Conditions | Store at -20°C, desiccated. | |

| Shipping Conditions | Ambient temperature or on dry ice |

Experimental Protocols

This compound is a bifunctional linker, and its application in bioconjugation typically involves a two-step process. The following protocols provide a general framework for these reactions. Optimization may be required for specific applications.

Step 1: Amine-Reactive Conjugation (e.g., to a Carboxylic Acid or NHS Ester)

The primary amine of this compound can be used to attach it to a molecule containing a carboxylic acid or an NHS ester.

Protocol 3.1.1: Coupling to a Carboxylic Acid-Containing Molecule (e.g., a protein or small molecule)

Materials:

-

Molecule with a carboxylic acid group (Molecule-COOH)

-

This compound

-

Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS

-

Reaction Buffer: Amine-free buffer, such as MES buffer (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for conjugation.

-

Anhydrous DMSO or DMF

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve Molecule-COOH in MES buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

-

-

Conjugation with this compound:

-

Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

-

Add the this compound solution to the activated Molecule-COOH solution. A 10 to 20-fold molar excess of the amine linker over the molecule is recommended.

-

Adjust the pH of the reaction mixture to 7.2-8.0 with a suitable buffer (e.g., PBS).

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Remove unreacted this compound and byproducts using dialysis, size-exclusion chromatography (e.g., a desalting column), or another appropriate purification method.

-

Protocol 3.1.2: Coupling to an NHS Ester-Functionalized Molecule

Materials:

-

Molecule with an NHS ester group (Molecule-NHS)

-

This compound

-

Reaction Buffer: Amine-free buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

Procedure:

-

Reagent Preparation:

-

Dissolve Molecule-NHS in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Dissolve this compound in the reaction buffer.

-

Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution immediately before use.

-

-

Conjugation Reaction:

-

Add the Molecule-NHS stock solution to the this compound solution. A 5 to 10-fold molar excess of the amine over the NHS ester is often a good starting point. The final concentration of DMSO or DMF should ideally be kept below 20%.

-

Incubate the reaction for at least 4 hours at room temperature or overnight on ice.

-

-

Quenching (Optional):

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted Molecule-NHS.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting DBCO-functionalized molecule by gel filtration, dialysis, or another suitable method to remove unreacted reagents and byproducts.

-

Step 2: Copper-Free Click Chemistry (SPAAC)

The DBCO group on the now-functionalized molecule can be reacted with an azide-containing molecule.

Protocol 3.2.1: DBCO-Azide Conjugation

Materials:

-

DBCO-functionalized molecule from Step 1

-

Azide-containing molecule (Molecule-N3)

-

Reaction Buffer: Azide-free buffer, such as PBS (pH 7.4).

Procedure:

-

Reaction Setup:

-

Dissolve the DBCO-functionalized molecule and the Molecule-N3 in the reaction buffer.

-

Mix the two solutions. A 1.5 to 3-fold molar excess of the DBCO-containing molecule to the azide-containing molecule is a common starting point.

-

-

Incubation:

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by observing the decrease in the DBCO absorbance at approximately 310 nm.

-

-

Purification:

-

Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove any unreacted components.

-

Visualizing the Workflow and Logic

The following diagrams illustrate the chemical reactions and the experimental workflow involved in using this compound for bioconjugation.

Reaction Schemes

Caption: Reaction scheme for bioconjugation using this compound.

Experimental Workflow

Caption: A generalized experimental workflow for bioconjugation.

Applications

The unique properties of this compound make it a valuable tool in various advanced applications:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

-

PROTACs (Proteolysis Targeting Chimeras): In PROTAC synthesis, this linker can connect a protein-targeting ligand to an E3 ligase-binding ligand, inducing the degradation of a target protein.

-

Biomolecule Labeling: It is used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, and oligonucleotides for detection and imaging purposes.

-

Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors and microarrays.

-

Drug Delivery: The hydrophilic PEG spacer can improve the pharmacokinetic properties of drug delivery systems.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the efficient and specific conjugation of biomolecules. Its key features—a bioorthogonal DBCO group for copper-free click chemistry, a reactive primary amine for amide bond formation, and a solubility-enhancing PEG spacer—make it an indispensable tool for researchers and drug developers. The protocols and data provided in this guide serve as a comprehensive resource for the successful application of this compound in a wide range of bioconjugation strategies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of DBCO-C2-PEG4-amine

This compound is a heterobifunctional linker molecule integral to the field of bioconjugation, finding extensive use in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various molecular probes.[1][2] Its mechanism of action is not singular but is defined by the distinct reactivity of its two terminal functional groups: a primary amine and a dibenzocyclooctyne (DBCO) moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer.[3][4] This guide elucidates the dual mechanisms of this linker, providing quantitative data, detailed experimental protocols, and visual workflows to enable its effective application.

The core utility of this compound lies in its ability to covalently link two different molecules in a sequential and controlled manner. The primary amine allows for conjugation to molecules bearing amine-reactive groups, while the DBCO group enables a highly specific and bioorthogonal reaction with azide-containing molecules.[3] The intervening C2 and PEG4 spacer enhances aqueous solubility, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

Part 1: The Dual Reaction Mechanisms

The overall mechanism of action of this compound is a two-step process:

-

Amine-Directed Conjugation: The primary amine (-NH2) group serves as a versatile nucleophile for forming stable amide bonds. It readily reacts with electrophilic functional groups such as N-Hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of a carbodiimide activator like EDC), or other activated esters. This initial reaction is typically used to attach the linker to a protein, antibody, or other biomolecule of interest through its available lysine residues or a terminal amine.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group is a strained alkyne that undergoes a [3+2] cycloaddition reaction with an azide (-N3) functional group. This reaction, a cornerstone of "click chemistry," is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy. Consequently, the reaction proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, earning it the "copper-free" designation. Its bioorthogonal nature ensures that the DBCO and azide groups react specifically with each other without cross-reacting with other functional groups present in complex biological systems.

Chemical Reaction Pathways

Below are diagrams illustrating the two key reaction mechanisms.

Part 2: Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter. The reaction follows second-order kinetics, and its rate is one of the highest among bioorthogonal reactions.

Table 1: Reaction Kinetics of SPAAC

This table summarizes representative second-order rate constants for the reaction between DBCO derivatives and azides. While the exact rate for this compound may vary slightly depending on the reaction partners and conditions, these values provide a reliable estimate of its high reactivity.

| Cyclooctyne Derivative | Azide Partner | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| DBCO analog | 8-Azidoadenine Nucleoside | ACN/H₂O (3:1) | 0.11 | |

| DBCO analog | Benzyl Azide | ACN/H₂O (3:1) | 0.14 | |

| Generic DBCO | Generic Azide | Aqueous Conditions | ~0.1 |

Part 3: Experimental Protocols

Successful bioconjugation requires careful attention to reaction conditions. Below are detailed protocols for the two-step conjugation process using this compound.

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the initial step of labeling a protein (e.g., an antibody) with the DBCO linker by targeting primary amines on lysine residues.

1. Materials Required:

-

Protein to be labeled (1-5 mg/mL)

-

This compound

-

Carbodiimide activator (e.g., EDC) and NHS (if starting from a carboxylic acid) or a pre-activated NHS ester of the molecule to be attached to the amine. For this protocol, we assume direct reaction with a target molecule's NHS ester.

-

Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4). Crucially, avoid buffers containing primary amines like Tris or glycine.

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

-

Purification: Desalting column (e.g., Zeba™ Spin) or dialysis cassette.

2. Procedure:

-

Buffer Exchange: Ensure the protein is in the recommended amine-free reaction buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare DBCO-Linker Stock: Immediately before use, dissolve the this compound-NHS ester conjugate in anhydrous DMSO to prepare a 10 mM stock solution. NHS esters are moisture-sensitive.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO reagent to the protein solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).

-

Characterization: The degree of labeling can be determined by measuring the UV-Vis absorbance of the protein (at 280 nm) and the DBCO group (at 309 nm).

Protocol 2: SPAAC Ligation of DBCO-labeled Protein with an Azide-Molecule

This protocol describes the second step, where the DBCO-functionalized protein is conjugated to a molecule containing an azide group.

1. Materials Required:

-

Purified DBCO-labeled protein (from Protocol 1)

-

Azide-functionalized molecule of interest

-

Reaction Buffer: PBS, pH 7.4 or other suitable azide-free buffer.

2. Procedure:

-

Prepare Reactants: Ensure both the DBCO-labeled protein and the azide-functionalized molecule are in a compatible, azide-free reaction buffer.

-

Reaction Setup: Mix the DBCO-labeled protein with the azide-functionalized molecule. A 1.5 to 3-fold molar excess of one component is often used to drive the reaction to completion.

-

Incubation: Incubate the mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: If necessary, purify the final conjugate to remove any unreacted starting material using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the conjugate.

Conclusion

The mechanism of action of this compound is defined by its powerful dual-reactivity, enabling a robust and versatile platform for molecular conjugation. By leveraging a stable amine-reactive linkage and a highly efficient, bioorthogonal copper-free click reaction, this linker allows for the precise and controlled assembly of complex bioconjugates. The protocols and data provided in this guide offer a comprehensive framework for researchers to successfully implement this technology in their drug development and research endeavors.

References

An In-depth Technical Guide to DBCO-C2-PEG4-amine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with DBCO-C2-PEG4-amine, a key reagent in the field of copper-free click chemistry. Designed for professionals in research and drug development, this document delves into the core functionalities of this heterobifunctional linker, offering quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in bioconjugation and related disciplines.

Core Principles of this compound

This compound is a versatile molecule composed of three key functional components: a Dibenzocyclooctyne (DBCO) group, a short C2 hydrocarbon spacer, a hydrophilic tetraethylene glycol (PEG4) linker, and a terminal primary amine (-NH2). This strategic combination of moieties underpins its utility in the precise and efficient construction of complex biomolecular conjugates.

-

Dibenzocyclooctyne (DBCO): The Engine of Copper-Free Click Chemistry. The DBCO group is a strained alkyne that is highly reactive towards azides in a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions that are rapid, specific, and high-yielding.[1] A significant advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells and sensitive biomolecules.[2] The reaction between a DBCO group and an azide forms a stable triazole linkage.[3]

-

Polyethylene Glycol (PEG4) Spacer: Enhancing Solubility and Reducing Steric Hindrance. The PEG4 spacer is a hydrophilic chain that confers several beneficial properties to the molecule and the resulting conjugates. It significantly increases the aqueous solubility of the DBCO moiety, which is inherently hydrophobic.[4][5] This enhanced solubility is crucial for reactions in biological buffers. Furthermore, the PEG linker provides a flexible spacer arm that physically separates the conjugated molecules, minimizing steric hindrance and helping to preserve their native conformation and function.

-

Terminal Amine: A Versatile Handle for Further Functionalization. The primary amine group serves as a versatile reactive handle for conjugation to a wide variety of molecules. It can readily react with carboxylic acids, activated esters (such as NHS esters), aldehydes, and ketones to form stable amide or imine bonds. This allows for the initial attachment of the DBCO moiety to a molecule of interest, preparing it for a subsequent click reaction with an azide-functionalized partner.

The logical relationship between these functional groups allows for a two-step, orthogonal bioconjugation strategy. First, the amine group is used to attach the DBCO-C2-PEG4 moiety to a target molecule. Then, the DBCO group is available for a highly specific click reaction with an azide-containing molecule.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for its successful application. The reaction kinetics are typically described by a second-order rate law, and the rate constant is influenced by the specific structures of the DBCO and azide reactants, as well as the reaction conditions such as solvent, temperature, and pH.

| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |

| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature |

| Peptide with azido-amino acid and PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C |

| 8-Azidoadenosine and Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |

| Sulfo DBCO-amine and 3-azido-L-alanine | Varies with pH and buffer | Aqueous buffers, 25°C and 37°C |

Note: Reaction rates can be influenced by factors such as the specific structure of the azide and DBCO derivatives, solvent, and temperature. Studies have shown that the pH can have a significant effect on the reaction rates, particularly when the reactants have acidic or basic functionalities. The use of organic co-solvents can also impact the reaction rate, and their use should be carefully considered, especially when working with biomolecules that are sensitive to organic solvents.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Conjugation of this compound to a Carboxyl-Containing Molecule via EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group on a small molecule, protein, or surface to an NHS ester, followed by reaction with the primary amine of this compound.

Materials:

-

Carboxyl-containing molecule

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a fresh stock solution of EDC (e.g., 10 mg/mL in water or activation buffer).

-

Prepare a fresh stock solution of NHS/Sulfo-NHS (e.g., 10 mg/mL in water or activation buffer).

-

Dissolve the carboxyl-containing molecule in the activation buffer.

-

Dissolve this compound in DMF or DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Activation of Carboxyl Groups:

-

To the solution of the carboxyl-containing molecule, add EDC and NHS/Sulfo-NHS. A 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS over the carboxyl groups is typically used.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation with this compound:

-

Add the this compound stock solution to the activated carboxyl-containing molecule. A 1.5- to 5-fold molar excess of the amine over the carboxyl groups is recommended.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Add the quenching buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction between a DBCO-functionalized molecule and an azide-functionalized molecule.

Materials:

-

DBCO-functionalized molecule

-

Azide-functionalized molecule

-

Reaction Buffer: PBS, pH 7.4, or other suitable non-azide containing buffer.

-

DMSO or DMF (if required for solubility)

Procedure:

-

Preparation of Reactants:

-

Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.

-

Dissolve the azide-functionalized molecule in the reaction buffer. If solubility is an issue, a stock solution can be prepared in DMSO or DMF and added to the aqueous reaction mixture, ensuring the final organic solvent concentration is typically below 20% to avoid protein precipitation.

-

-

Click Reaction:

-

Mix the DBCO-functionalized molecule with the azide-functionalized molecule in the reaction buffer. A molar excess of one reactant (typically 1.5 to 10-fold) is often used to drive the reaction to completion.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Higher temperatures (up to 37°C) can increase the reaction rate but may not be suitable for all biomolecules.

-

-

Monitoring the Reaction (Optional):

-

The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 309-310 nm.

-

-

Purification:

-

Purify the conjugate to remove unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or high-performance liquid chromatography (HPLC).

-

Analytical Techniques for Characterization

-

UV-Vis Spectroscopy: To determine the degree of labeling (DOL) of DBCO onto a protein by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).

-

SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

-

HPLC: To purify and analyze the conjugation products. Reverse-phase or ion-exchange HPLC can be used.

-

Mass Spectrometry: To confirm the molecular weight of the final conjugate.

-

NMR Spectroscopy: Can be used to monitor the reaction kinetics and characterize the structure of the final product, although it is less commonly used for routine analysis of large biomolecules.

Mandatory Visualizations

General Bioconjugation Workflow

The following diagram illustrates a typical workflow for bioconjugation using this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

This diagram illustrates the [3+2] cycloaddition reaction between a DBCO group and an azide group.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its unique combination of a highly reactive DBCO group for copper-free click chemistry, a hydrophilic PEG4 spacer, and a functionalizable amine handle enables the precise and efficient construction of a wide range of bioconjugates. By understanding the core principles, quantitative aspects, and detailed experimental protocols outlined in this guide, users can effectively leverage this technology to advance their research and development goals.

References

An In-Depth Technical Guide to DBCO-C2-PEG4-amine

This guide provides detailed information on the physicochemical properties and applications of DBCO-C2-PEG4-amine, a key reagent in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing copper-free click chemistry for molecular labeling and conjugation.

Physicochemical Properties

This compound is a bifunctional linker that contains a dibenzocyclooctyne (DBCO) group and a primary amine. The DBCO moiety allows for covalent labeling of azide-containing molecules through a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The primary amine can be used to conjugate with molecules containing carboxylic acids or activated esters. The molecule also incorporates a hydrophilic polyethylene glycol (PEG4) spacer, which enhances solubility in aqueous solutions and reduces steric hindrance.

| Property | Value |

| Molecular Formula | C₃₂H₄₁N₃O₈[1][2][3] |

| Molecular Weight | 595.69 g/mol [1][2] |

| Purity | ≥95% |

| Solubility | Soluble in DMSO, DCM, and DMF |

| Storage | -20°C |

Experimental Protocol: General Bioconjugation

The following is a generalized protocol for the conjugation of this compound to an azide-containing biomolecule. Note that specific conditions such as concentration, temperature, and reaction time may need to be optimized for your particular application.

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., protein, antibody, or nucleic acid)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO (for dissolving the DBCO reagent)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Dissolve this compound: Prepare a stock solution of this compound in DMSO. The concentration will depend on the required molar excess for the reaction.

-

Prepare Biomolecule: Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

-

Reaction: Add the this compound stock solution to the biomolecule solution. A molar excess of the DBCO reagent is typically used to ensure efficient conjugation.

-

Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-4 hours. The optimal time may vary.

-

Purification: Remove the excess, unreacted this compound from the conjugated product using an appropriate purification method.

-

Characterization: Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Applications and Workflow

This compound is widely used in bioconjugation for various applications, including:

-

Antibody-drug conjugate (ADC) development

-

Live cell imaging

-

Immobilization of biomolecules on surfaces

-

Development of targeted drug delivery systems

The following diagram illustrates a typical workflow for the bioconjugation of a targeting ligand (e.g., an antibody) to a drug molecule using this compound as a linker.

Caption: Bioconjugation workflow using this compound.

References

The Virtues of Going Copper-Free: An In-depth Technical Guide to DBCO in Click Chemistry

For researchers, scientists, and drug development professionals, the pursuit of precise and efficient bioconjugation techniques is relentless. Among the most powerful tools to emerge is copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Dibenzocyclooctyne (DBCO) reagents. This guide delves into the core advantages of this technology, providing quantitative data, detailed experimental protocols, and visualizations to empower its application in your research.

At its heart, copper-free click chemistry is a bioorthogonal reaction, meaning it can occur within a complex biological system without interfering with native biochemical processes.[1] This is a significant leap forward from the original copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as the copper catalyst, while efficient, is cytotoxic and can disrupt biological systems.[2][3] The innovation of SPAAC lies in the use of strained cyclooctynes, like DBCO, which possess high ring strain. This inherent strain energizes the molecule, allowing it to react spontaneously with azides without the need for a metal catalyst.[2][4] The result is a stable triazole linkage formed under mild, physiological conditions.

Core Advantages of DBCO-Based Copper-Free Click Chemistry

The elimination of the copper catalyst bestows a range of advantages, making DBCO-based SPAAC the preferred method for many biological applications:

-

Biocompatibility: The most significant advantage is the absence of copper-induced toxicity, rendering it ideal for in vivo studies, live cell imaging, and the development of therapeutics.

-

High Selectivity and Bioorthogonality: DBCO and azide moieties are exquisitely selective for each other, reacting with minimal cross-reactivity towards other functional groups present in complex biological environments. This ensures precise labeling and conjugation.

-

Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures, preserving the structure and function of sensitive biomolecules like proteins and nucleic acids.

-

Robustness and Stability: The resulting triazole linkage is highly stable against hydrolysis and enzymatic degradation, ensuring the long-term integrity of the conjugate. Furthermore, DBCO and azide functional groups themselves are stable for long-term storage when attached to biomolecules.

-

Versatility: A vast array of molecules, from small drug compounds to large proteins and nanoparticles, can be functionalized with either DBCO or an azide, opening up a wide spectrum of applications.

Quantitative Data: A Comparative Look

The efficiency of a click reaction is often described by its second-order rate constant. The following table summarizes key quantitative data for DBCO-based copper-free click chemistry, providing a comparison with the copper-catalyzed alternative.

| Parameter | DBCO (SPAAC) | Copper-Catalyzed (CuAAC) | References |

| **Second-Order Rate Constant (M⁻¹s⁻¹) ** | ~0.1 - 1.0 | 10 - 100 | |

| Catalyst Required | None | Copper(I) | |

| Biocompatibility | High (suitable for in vivo) | Low (cytotoxic) | |

| Side Reactions | Minimal | Potential for oxidative damage to biomolecules | |

| Reaction Conditions | Physiological (aqueous buffer, neutral pH, room temp) | Requires copper catalyst and ligands |

Visualizing the Chemistry and Workflow

To better understand the underlying principles and practical application of DBCO-based click chemistry, the following diagrams illustrate the reaction mechanism, a general experimental workflow, and its role in drug development.

Experimental Protocols

The following are detailed methodologies for key experiments involving DBCO-based copper-free click chemistry.

Protocol 1: Labeling of an Antibody with a DBCO-NHS Ester

This protocol outlines the steps for labeling a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

-

Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

DBCO-NHS ester.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or other purification system (e.g., spin column, dialysis).

Procedure:

-

Prepare the Antibody Solution:

-

Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

-

If the antibody solution contains stabilizers like BSA or gelatin, they should be removed prior to labeling.

-

-

Prepare the DBCO-NHS Ester Solution:

-

Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

Note: DBCO-NHS ester solutions in DMSO are susceptible to hydrolysis and should be used fresh. Solid DBCO-NHS ester is more stable when stored at -20°C.

-

-

Antibody Labeling Reaction:

-

Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Quench the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the DBCO-labeled Antibody:

-

Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm and ~310 nm.

-

Store the labeled antibody according to its recommended conditions, typically at 4°C for short-term and -20°C or -80°C for long-term storage.

-

Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-Antibody to an Azide-Modified Molecule

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

-

Purified DBCO-labeled antibody (from Protocol 1).

-

Azide-functionalized molecule (e.g., small molecule, peptide, or oligonucleotide).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup:

-

Combine the DBCO-labeled antibody and the azide-functionalized molecule in the reaction buffer. A 2- to 10-fold molar excess of the azide-containing molecule is typically used.

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal incubation time can vary depending on the reactants and their concentrations.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted azide-functionalized molecule using an appropriate purification method, such as size exclusion chromatography (SEC), affinity chromatography, or dialysis, depending on the properties of the conjugate and the unreacted components.

-

-

Characterization:

-

Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and purity.

-

Applications in Drug Development and Beyond

The unique advantages of DBCO-based copper-free click chemistry have made it an invaluable tool in drug development and various other research areas.

-

Antibody-Drug Conjugates (ADCs): This chemistry provides a robust method for attaching potent cytotoxic drugs to monoclonal antibodies that target tumor-associated antigens. This targeted delivery enhances therapeutic efficacy while minimizing off-target toxicity.

-

PROTACs (PROteolysis TArgeting Chimeras): DBCO-containing linkers are used in the synthesis of PROTACs, which are molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

-

Development of Imaging Agents: Fluorescent dyes, radioisotopes, or other imaging probes can be attached to targeting molecules for diagnostic purposes.

-

Targeted Drug Delivery Systems: Drugs can be conjugated to nanoparticles or other delivery vehicles that are functionalized with targeting ligands, improving drug accumulation at the site of action.

-

In Vivo Cell Tracking: Labeling cells with DBCO or azide-functionalized molecules allows for the monitoring of their distribution and fate within a living organism.

References

The Lynchpin of Bioconjugation: A Technical Guide to DBCO-C2-PEG4-amine

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently link biomolecules is paramount. In the rapidly evolving landscape of bioconjugation, DBCO-C2-PEG4-amine has emerged as a critical tool, offering a unique combination of reactivity, flexibility, and biocompatibility. This in-depth technical guide provides a comprehensive overview of its core principles, quantitative data, and detailed experimental protocols for its successful implementation in the laboratory.

This compound is a heterobifunctional linker that features a dibenzocyclooctyne (DBCO) group and a primary amine, connected by a short C2 alkyl chain and a hydrophilic polyethylene glycol (PEG4) spacer.[1] This molecular architecture is key to its utility. The DBCO moiety is the reactive handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for highly specific and bioorthogonal ligation to azide-containing molecules.[2] The terminal primary amine provides a versatile point of attachment to biomolecules, typically through the formation of stable amide bonds with activated carboxylic acids.[3] The integrated PEG4 spacer enhances aqueous solubility and reduces potential steric hindrance and non-specific binding during conjugation.

Core Principles of this compound Chemistry

The utility of this compound is rooted in two fundamental chemical reactions:

-

Amide Bond Formation: The primary amine of the linker readily reacts with activated carboxyl groups (e.g., N-hydroxysuccinimide [NHS] esters) on proteins, surfaces, or other molecules to form a stable amide bond. This reaction is commonly facilitated by carbodiimide chemistry, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS to convert carboxylic acids into amine-reactive NHS esters.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group's strained eight-membered ring provides the driving force for a [3+2] cycloaddition with an azide-functionalized molecule. This "click" reaction is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst. The resulting triazole linkage is exceptionally stable.

Quantitative Data for Bioconjugation

The efficiency of bioconjugation strategies utilizing this compound is dependent on the kinetics of the SPAAC reaction. The table below summarizes key quantitative data for DBCO and other cyclooctynes, providing a basis for experimental design and comparison.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| DBCO | ~0.1 | |

| BCN | 0.14 | |

| DIBO | 0.17 | |

| DIFO | 0.076 |

Table 1: Comparative reaction kinetics of various cyclooctynes used in SPAAC. A higher second-order rate constant (k₂) indicates a faster reaction.

The progress of the DBCO-azide ligation can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance at approximately 310 nm, which diminishes as the reaction proceeds.

Experimental Protocols

The following are detailed methodologies for the two key stages of bioconjugation using this compound: activation of a biomolecule and the subsequent SPAAC reaction.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein with available carboxyl groups (e.g., on aspartic or glutamic acid residues).

Materials:

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein to be modified in Activation Buffer at a concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

-

Prepare a fresh solution of EDC and NHS/Sulfo-NHS in Activation Buffer.

-

Add a 10-50 fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Activation Reagents: Immediately remove excess and unreacted EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent polymerization and unwanted side reactions.

-

Conjugation with this compound:

-

Immediately add a 10-20 fold molar excess of this compound to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any remaining active esters.

-

Purification: Purify the DBCO-labeled protein from excess quenching reagent and unconjugated linker using a desalting column or dialysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the general steps for conjugating the DBCO-labeled protein (from Protocol 1) with an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein

-

Azide-functionalized molecule (e.g., small molecule drug, fluorescent probe)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reactant Preparation:

-

Dissolve the DBCO-labeled protein in the Reaction Buffer.

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

-

-

Click Reaction:

-

Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 1.5 to 10-fold molar excess of the azide-containing molecule is typically recommended.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions can be performed at 37°C to increase the reaction rate.

-

-

Purification: Purify the final bioconjugate from unreacted azide-functionalized molecule using an appropriate method such as size exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the properties of the conjugate.

Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of ADCs is a prominent application of this compound. The following diagram illustrates the logical workflow.

References

The Strategic Application of DBCO-C2-PEG4-amine in Targeted Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a significant emphasis on maximizing efficacy while minimizing off-target toxicity. Antibody-drug conjugates (ADCs) represent a cornerstone of this evolution, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The success of an ADC is critically dependent on the linker molecule that connects the antibody to the payload. This technical guide provides an in-depth exploration of DBCO-C2-PEG4-amine, a heterobifunctional linker that leverages copper-free click chemistry for the precise construction of targeted drug delivery systems.

Core Concepts: Understanding this compound

This compound is a linker molecule featuring three key components:

-

Dibenzocyclooctyne (DBCO): A cyclooctyne that is central to copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). Its high ring strain allows for a rapid and highly specific reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][2][3]

-

Amine (NH2) Group: A primary amine that serves as a reactive handle for conjugation to various molecules, typically through the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters).[4][5]

-

Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol chain. This spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, which can improve the pharmacokinetic properties and reduce aggregation.

The structure of this compound makes it an ideal tool for bridging an azide-modified targeting moiety (like an antibody) with a payload that has been functionalized with an amine-reactive group, or vice-versa.

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary utility of the DBCO group is its participation in SPAAC, a cornerstone of bioorthogonal chemistry. This reaction enables the covalent ligation of two molecules in a complex biological environment with high efficiency and specificity. The reaction proceeds between the strained alkyne (DBCO) and an azide to form a stable triazole linkage. A key advantage of this "copper-free" click chemistry is its biocompatibility, as it avoids the cellular toxicity associated with copper catalysts used in traditional click chemistry.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is instrumental in the construction of ADCs. A typical workflow involves modifying a monoclonal antibody to introduce azide groups, followed by conjugation with a DBCO-linker-payload construct.

ADC Development and Testing Workflow

The development of an ADC is a multi-stage process that involves careful design, synthesis, purification, and characterization before extensive in vitro and in vivo evaluation.

Quantitative Data Summary

The following tables summarize key quantitative parameters often encountered during the development and characterization of ADCs using DBCO-based linkers.

Table 1: Typical Reaction Parameters for Antibody-DBCO Conjugation via SPAAC

| Parameter | Typical Value/Range | Notes |

| Antibody Azide Modification | ||

| Molar Excess of NHS-PEG4-Azide | 10-20 fold | Relative to the antibody. |

| Reaction Time | 1-2 hours | At room temperature. |

| Buffer | PBS, pH 7.4 | Buffer must be free of primary amines (e.g., Tris). |

| SPAAC Conjugation | ||

| Molar Excess of DBCO-Linker-Payload | 2-4 fold | Relative to the azide-modified antibody. |

| Reaction Time | Overnight (10-12 hours) at 4°C or 3-4 hours at room temperature | |

| Final DMSO Concentration | < 10% | To prevent antibody denaturation. |

Table 2: Key Quality Attributes and Characterization Data for ADCs

| Parameter | Typical Value/Range | Method of Analysis | Significance |

| Drug-to-Antibody Ratio (DAR) | 2-4 | HIC, RP-HPLC, Mass Spectrometry | A critical quality attribute affecting efficacy and toxicity. A DAR of ~3.5-4 is common for many ADCs. |

| Aggregation Level | < 5% | Size Exclusion Chromatography (SEC) | High levels of aggregation can impact stability, efficacy, and safety. |

| In Vitro Cytotoxicity (IC50) | nM to µM range | Cell-based viability assays (e.g., MTT, CellTiter-Glo) | Measures the potency of the ADC against target cancer cell lines. |

| Linker Stability in Plasma | > 90% over 7 days | LC-MS/MS | Measures the premature release of the payload in circulation, which can cause systemic toxicity. |

Detailed Experimental Protocols

Protocol 1: Antibody Azide Modification

This protocol describes the introduction of azide functional groups onto a monoclonal antibody, typically by modifying lysine residues.

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to Phosphate Buffered Saline (PBS), pH 7.4, using an appropriate centrifugal filter unit.

-

Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in PBS.

-

Reagent Preparation: Prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO immediately before use.

-

Reaction: Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. Ensure the final DMSO concentration remains below 10%.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted NHS-PEG4-Azide by performing at least three buffer exchanges into PBS, pH 7.4, using a centrifugal filter unit.

Protocol 2: Conjugation of DBCO-Linker-Payload to Azide-Modified Antibody

This protocol details the SPAAC reaction between the azide-modified antibody and a DBCO-containing linker-payload.

-

Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-linker-payload in DMSO.

-

Reaction: Add a 2-4 fold molar excess of the DBCO-linker-payload solution to the purified azide-modified antibody.

-

Incubation: Incubate the reaction mixture overnight at 4°C or for 3-4 hours at 37°C with gentle mixing.

-

Purification: Purify the resulting ADC from unreacted DBCO-linker-payload and other impurities using a desalting column or a centrifugal filter unit with PBS, pH 7.4.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drugs conjugated per antibody (DAR) is a critical quality attribute. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

-

Sample Preparation: For MS analysis, the ADC sample may require deglycosylation using an enzyme like PNGase F to simplify the spectrum. The sample is then diluted in an appropriate buffer (e.g., 0.1% formic acid in water).

-

LC-MS Analysis: Inject the prepared sample into a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.

-

Data Analysis:

-

The raw mass spectrum will show a distribution of charge states for the different drug-loaded species.

-

Deconvolute the mass spectrum to obtain the masses of the intact ADC species (DAR 0, DAR 1, DAR 2, etc.).

-

Calculate the weighted average DAR using the relative abundance (e.g., peak area) of each species. The formula is: DAR = Σ (% Peak Area of Species * Number of Drugs) / 100.

-

Protocol 4: In Vitro Target-Specific Cytotoxicity Assay

This assay determines the potency (IC50 value) of the ADC on antigen-positive cells compared to antigen-negative cells.

-

Cell Seeding: Seed both antigen-positive (target) and antigen-negative (control) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free drug control in complete cell culture medium.

-

Incubation: Remove the medium from the wells and add 100 µL of the different drug/ADC concentrations. Incubate the plates for a predetermined period (e.g., 72-96 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways in Targeted Therapy: The HER2 Example

Many ADCs target receptors that play a crucial role in cancer cell proliferation and survival. A prominent example is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant percentage of breast and gastric cancers. HER2-targeted therapies, including ADCs like Trastuzumab emtansine (T-DM1), are designed to disrupt these oncogenic signaling cascades.

Upon binding of a ligand to other EGFR family members, HER2 forms heterodimers, leading to the activation of its intrinsic tyrosine kinase domain. This triggers downstream signaling pathways, primarily the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which promote cell proliferation and survival.

Conclusion

This compound stands out as a versatile and efficient linker for the development of targeted drug delivery systems. Its reliance on copper-free click chemistry ensures a biocompatible and highly specific conjugation process, which is paramount in the complex milieu of ADC manufacturing. By understanding the fundamental properties of this linker, adhering to robust experimental protocols for synthesis and characterization, and thoroughly evaluating the final conjugate's in vitro performance, researchers can effectively harness the power of this compound to create the next generation of precisely targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for DBCO-C2-PEG4-Amine Conjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of DBCO-C2-PEG4-amine to proteins. This method facilitates the introduction of a dibenzocyclooctyne (DBCO) moiety onto a protein, enabling its subsequent reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.

The protocol described herein utilizes a two-step process involving the activation of carboxyl groups (aspartic and glutamic acid residues) on the protein surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activated protein is then reacted with the primary amine of this compound to form a stable amide bond.

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to a protein is depicted below.

Application Notes: Labeling Antibodies with DBCO-C2-PEG4-Amine via Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a powerful bioorthogonal conjugation method used to link molecules in complex biological environments without interfering with native biochemical processes[]. This technique relies on the rapid and highly specific reaction between a strained alkyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule[][2]. The reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for creating antibody conjugates for various applications, including therapeutic development, diagnostic assays, and bio-imaging[3].

This document provides a detailed protocol for labeling antibodies with DBCO-C2-PEG4-amine. This specific linker contains a terminal amine group for covalent attachment to the antibody, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and the DBCO moiety for the subsequent click reaction[3]. Unlike NHS-ester-based DBCO linkers that target primary amines (e.g., lysine residues), this compound is conjugated to the carboxyl groups of aspartic and glutamic acid residues on the antibody. This is achieved through a two-step process involving the activation of the carboxyl groups with EDC and Sulfo-NHS, followed by the formation of a stable amide bond with the amine group of the DBCO linker.

Principle of the Method

The antibody labeling process involves two key stages:

-

Antibody-DBCO Conjugation: The carboxyl groups (-COOH) on the antibody's surface are first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This forms a semi-stable Sulfo-NHS ester. The amine group (-NH2) of the this compound reagent then reacts with this activated ester to form a stable covalent amide bond, effectively labeling the antibody with the DBCO moiety.

-

Copper-Free Click Reaction: The newly formed DBCO-labeled antibody is then ready to be conjugated to any molecule containing an azide (-N3) group. The intrinsic ring strain of the DBCO group allows for a spontaneous and highly efficient cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a catalyst.

Below is a diagram illustrating the overall experimental workflow.

References

Application Notes and Protocols: DBCO-C2-PEG4-amine Reaction with NHS Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between DBCO-C2-PEG4-amine and N-hydroxysuccinimide (NHS) esters is a cornerstone of modern bioconjugation, enabling the precise and stable attachment of the dibenzocyclooctyne (DBCO) moiety to a wide range of molecules. This covalent linkage forms a robust amide bond, leveraging the high reactivity of the primary amine on the DBCO-C2-PEG4 linker with the amine-reactive NHS ester. The incorporated DBCO group is then available for highly specific and efficient copper-free click chemistry reactions with azide-tagged molecules.

This bioorthogonal conjugation strategy is invaluable in drug development, diagnostics, and various research applications. The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance, making this linker ideal for conjugating sensitive biomolecules such as proteins, antibodies, and peptides without compromising their function.

Key Features:

-

Bioorthogonal Reaction: The DBCO group reacts specifically with azides, avoiding side reactions with other functional groups present in biological systems.

-

Stable Amide Bond Formation: The reaction between the amine and the NHS ester creates a highly stable covalent amide bond.

-

Enhanced Solubility: The PEG4 linker improves the water solubility of the resulting conjugate.

-

Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, facilitating subsequent click reactions.

-

Mild Reaction Conditions: The conjugation can be performed under physiological conditions, preserving the integrity of sensitive biomolecules.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Caption: Reaction of this compound with an NHS ester.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes key quantitative parameters for the reaction of amines with NHS esters. While this data is primarily derived from the reaction of DBCO-NHS esters with amine-containing molecules, the principles are directly applicable to the reaction of this compound with NHS esters.

| Parameter | Recommended Value/Range | Notes |

| pH | 7.0 - 9.0 | The reaction rate increases with pH, but the hydrolysis of the NHS ester also increases. A pH of 8.3-8.5 is often optimal.[1] |

| Molar Ratio (DBCO-amine:NHS Ester) | 1:1 to 1:5 | An excess of the NHS ester-activated molecule may be required to drive the reaction to completion, depending on the concentration of the reactants. |

| Reaction Time | 30 minutes - 2 hours | Can be extended to overnight at 4°C for sensitive molecules.[2][3] |

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to minimize hydrolysis and preserve the stability of sensitive biomolecules.[2][3] |

| Solvent | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines, such as Tris, will compete with the DBCO-amine for reaction with the NHS ester and should be avoided. |

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS Ester-Activated Protein

This protocol provides a general guideline for the conjugation of this compound to a protein that has been pre-activated with an NHS ester.

Materials:

-

NHS ester-activated protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Prepare the this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Reaction Setup:

-

Ensure the NHS ester-activated protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free reaction buffer.

-